molecular formula C8H5ClF4 B1390631 1-Chloro-4-(1,1-difluoroethyl)-2,5-difluorobenzene CAS No. 1138444-89-9

1-Chloro-4-(1,1-difluoroethyl)-2,5-difluorobenzene

Cat. No. B1390631
M. Wt: 212.57 g/mol
InChI Key: UBHFMVSDUWNDCM-UHFFFAOYSA-N
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Description

1-Chloro-4-(1,1-difluoroethyl)-2,5-difluorobenzene is a chemical compound with the molecular formula C8H7ClF2 and a molecular weight of 176.591 . It is a specialty product often used for research and development .


Molecular Structure Analysis

The molecular structure of 1-Chloro-4-(1,1-difluoroethyl)-2,5-difluorobenzene consists of 8 carbon atoms, 7 hydrogen atoms, 1 chlorine atom, and 2 fluorine atoms . The exact spatial arrangement of these atoms contributes to the unique properties of this compound.


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Chloro-4-(1,1-difluoroethyl)-2,5-difluorobenzene are determined by its molecular structure. It has a molecular weight of 176.591 . More detailed properties like melting point, boiling point, and density were not available in the sources I found.

Scientific Research Applications

Synthesis and Preparation

  • A convenient synthesis method for high-purity 1-chloro-2,6-difluorobenzene, which shares structural similarities with the chemical , has been developed. This method is important for agricultural and pharmaceutical applications, utilizing sulfonyl chloride to direct fluorine substitution and yielding good overall results with low-cost commodity chemicals (R. Moore, 2003).

Chemical Modifications and Derivatives

  • Research on 4-pentafluorosulfanyl and 4-perfluoroalkylthio derivatives of 1-chloro-2,6-dinitrobenzene provides insights into nucleophilic substitution reactions and the synthesis of new compounds with potential applications in heterocyclic chemistry (A. M. Sipyagin et al., 2004).

Catalytic and Chemical Reactions

  • In the field of catalytic chemistry, studies on rhodium-catalyzed substitution reactions of aryl fluorides with disulfides, including polyfluorobenzenes, highlight the utility of fluorinated benzenes in synthesizing diverse aryl sulfides, which have various industrial and pharmaceutical applications (M. Arisawa et al., 2008).

Material Sciences and Engineering

  • Research on fluorinated polyimides based on various difluorobenzene derivatives, including 1,4-bis(4-amino-2-trifluoromethylphenoxy)-2,5-di-tert-butylbenzene, shows significant potential in creating materials with enhanced solubility, lower color intensity, and improved dielectric properties. This has implications for advanced material applications (Chin‐Ping Yang & Feng-Zhi Hsiao, 2004).

Environmental Chemistry

  • A study on the biodegradation of difluorobenzenes by the microbial strain Labrys portucalensis highlights the environmental impact and degradation pathways of fluorinated compounds, which is crucial for understanding their environmental fate and potential bioremediation strategies (I. Moreira et al., 2009).

Safety And Hazards

1-Chloro-4-(1,1-difluoroethyl)-2,5-difluorobenzene can be harmful if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation and long-lasting harmful effects to aquatic life . It is advised to avoid breathing its dust/fumes/gas/mist/vapours/spray and to use it only outdoors or in a well-ventilated area .

properties

IUPAC Name

1-chloro-4-(1,1-difluoroethyl)-2,5-difluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF4/c1-8(12,13)4-2-7(11)5(9)3-6(4)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBHFMVSDUWNDCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1F)Cl)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001229566
Record name 1-Chloro-4-(1,1-difluoroethyl)-2,5-difluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001229566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chloro-4-(1,1-difluoroethyl)-2,5-difluorobenzene

CAS RN

1138444-89-9
Record name 1-Chloro-4-(1,1-difluoroethyl)-2,5-difluorobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1138444-89-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Chloro-4-(1,1-difluoroethyl)-2,5-difluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001229566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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